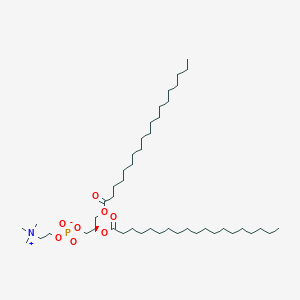
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱
科学研究应用
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱在科学研究中具有广泛的应用:
化学: 它在脂质组学中用作磷脂酰胆碱定量的标准。
生物学: 该化合物用于脂质双层动力学和膜结构的研究。
作用机制
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱的作用机制涉及其掺入脂质双层,在那里它影响膜流动性和相行为。该化合物与膜内的其他脂质和蛋白质相互作用,影响各种细胞过程。 它的分子靶标包括膜结合酶和受体,它们受到脂质环境变化的调节 .
生化分析
Biochemical Properties
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions, particularly in the formation and stability of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. This interaction is essential for the regulation of lipid signaling pathways. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can interact with lipid-binding proteins, such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .
Cellular Effects
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell membrane integrity and fluidity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine into cell membranes can alter the activity of membrane-bound receptors and enzymes, thereby modulating signal transduction pathways. This compound has also been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane properties and interactions with other biomolecules. It can bind to and modulate the activity of membrane-associated enzymes, such as phospholipases and kinases. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can affect the conformation and function of membrane proteins, leading to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .
Dosage Effects in Animal Models
The effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine in animal models vary with different dosages. At low doses, it can enhance membrane stability and function, while at higher doses, it may cause toxic effects, such as membrane disruption and inflammation. Studies have shown that there is a threshold dose beyond which the adverse effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine become significant .
Metabolic Pathways
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce nonadecanoic acid and lysophosphatidylcholine, which are further metabolized by other enzymes. This compound can also influence metabolic flux and the levels of various metabolites, such as phosphatidic acid and diacylglycerol .
Transport and Distribution
Within cells and tissues, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is transported and distributed by lipid transport proteins and vesicles. It can interact with lipid-binding proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid synthesis and trafficking .
Subcellular Localization
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it plays a role in lipid metabolism and energy production. The localization of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
准备方法
合成路线及反应条件
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱可以通过甘油与十九烷酸的酯化反应合成。反应通常涉及使用硫酸或对甲苯磺酸等催化剂,在回流条件下进行。 所得产物随后通过高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度 .
工业生产方法
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以防止氧化和水解,确保最终产品的稳定性和纯度 .
化学反应分析
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱会发生多种化学反应,包括:
氧化: 该反应可在氧化剂的影响下发生,导致形成氧化磷脂。
水解: 在水和磷脂酶等酶的存在下,1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱可水解,释放十九烷酸和甘油磷酸胆碱。
相似化合物的比较
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱可以与其他磷脂酰胆碱进行比较,例如:
1,2-癸酰基-sn-甘油-3-磷酸胆碱 (PC 100/100): 该化合物具有较短的脂肪酸链和不同的物理性质。
1,2-月桂酰基-sn-甘油-3-磷酸胆碱 (PC 120/120): 与 1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱类似,但具有月桂酸链。
1,2-二十二碳烯酰基-sn-甘油-3-磷酸胆碱: 含有芥酸,用于脂质膜的研究 .
1,2-二十九烷酰基-sn-甘油-3-磷酸胆碱是独特的,因为它具有长的十九烷酸链,这赋予其形成的脂质双层特定的性质。
属性
IUPAC Name |
[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPNBSAXZBLEC-USYZEHPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


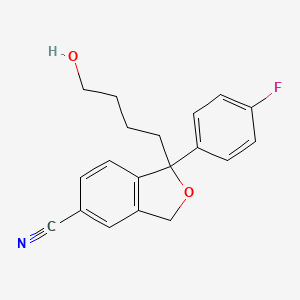
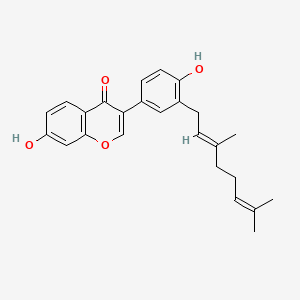
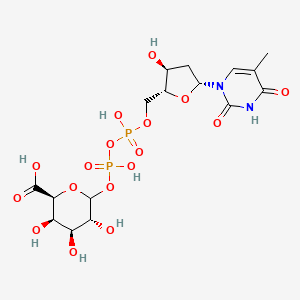
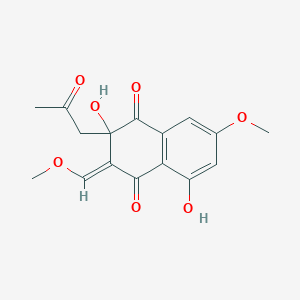
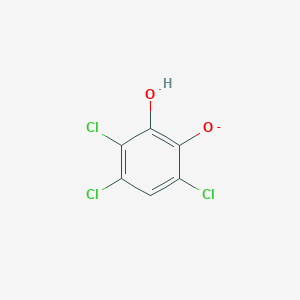
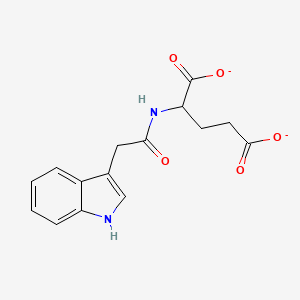
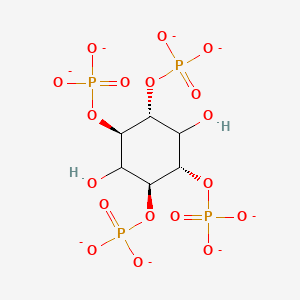

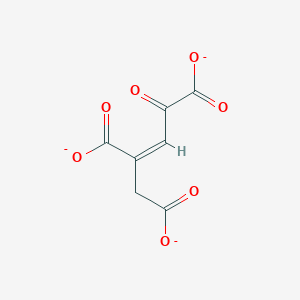

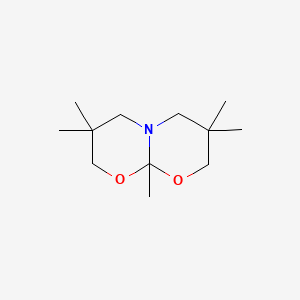
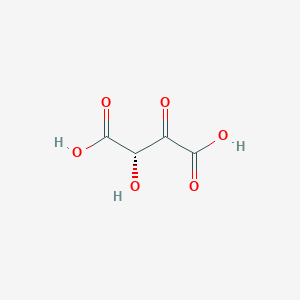
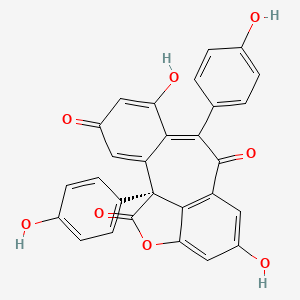
![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)
